molecular formula C13H20N2S B8751870 1-(3-(Phenylthio)propyl)piperazine

1-(3-(Phenylthio)propyl)piperazine

Cat. No.: B8751870
M. Wt: 236.38 g/mol
InChI Key: OCRHOKSHUVVCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Phenylthio)propyl)piperazine is a piperazine derivative featuring a propyl chain with a phenylthio (-SPh) group at the third carbon. This structural motif confers unique physicochemical properties, including enhanced lipophilicity compared to unsubstituted piperazines, which may improve blood-brain barrier penetration for central nervous system (CNS) targeting .

Properties

Molecular Formula

C13H20N2S

Molecular Weight

236.38 g/mol

IUPAC Name

1-(3-phenylsulfanylpropyl)piperazine

InChI

InChI=1S/C13H20N2S/c1-2-5-13(6-3-1)16-12-4-9-15-10-7-14-8-11-15/h1-3,5-6,14H,4,7-12H2

InChI Key

OCRHOKSHUVVCFL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCSC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

SC212 (1-(3-((4-Fluorophenyl)thio)propyl)-4-(4-(trifluoromethyl)phenyl)piperazine)

  • Key Differences :
    • The phenylthio group is substituted with a 4-fluorophenylthio , enhancing electronic effects.
    • An additional 4-(trifluoromethyl)phenyl group on the piperazine nitrogen.
  • Biological Activity: High affinity for dopamine D2 receptors (D2R) and atypical antipsychotic activity . Demonstrates a low topological similarity (TS = 0.19), indicating a novel scaffold with reduced off-target effects .

1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride

  • Key Differences :
    • Replaces the phenylthio group with a 2-fluorophenyl moiety.

HBK-16 (1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride)

  • Key Differences: Substitutes the phenylthio group with a 2-chloro-5-methylphenoxy chain. Incorporates a 2-methoxyphenyl group on the piperazine.
  • Biological Activity: Antagonizes α1-adrenoceptors, attenuating adrenaline-induced arrhythmias in rats .

Pharmacological Profile Comparison

Compound Substituent on Propyl Chain Piperazine Substituent Key Biological Activity Affinity/Selectivity Notes Reference
This compound Phenylthio (-SPh) None Hypothesized CNS activity Likely moderate D2R affinity* N/A
SC212 4-Fluorophenylthio 4-(Trifluoromethyl)phenyl Atypical antipsychotic High D2R affinity, low TS (0.19)
HBK-16 2-Chloro-5-methylphenoxy 2-Methoxyphenyl α1-Adrenoceptor antagonism Subtype-selective for α1A/α1B
1-(4-Chlorophenyl)piperazine N/A 4-Chlorophenyl Antibacterial (Gram-positive) Moderate activity vs. S. aureus

Key Research Findings

Impact of Thioether vs.

Role of Fluorine Substitution :

  • Fluorinated analogs (e.g., SC212) exhibit improved receptor binding due to electronic effects and metabolic stability .

Piperazine Substitution Patterns: Adding aromatic groups (e.g., 4-(trifluoromethyl)phenyl in SC212) enhances dopamine receptor selectivity, while alkoxy chains (e.g., in HBK-16) favor adrenoceptor interactions .

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